di-tert-butylphosphinoferrocene

Description

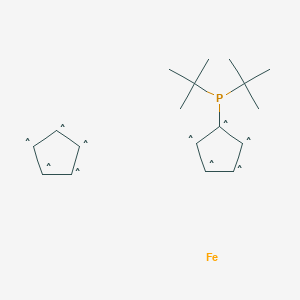

Di-tert-butylphosphinoferrocene (DTBPF) is a bulky, electron-rich ferrocene-based phosphine ligand with the chemical formula $ \text{C}{14}\text{H}{24}\text{PFe} $. Its structure features a ferrocene backbone substituted with two tert-butylphosphine groups at the 1,1′-positions, conferring exceptional steric bulk and strong electron-donating properties. These attributes make it highly effective in transition-metal catalysis, particularly in cross-coupling reactions like Suzuki-Miyaura couplings .

Synthesis:

A practical synthesis method for DTBPF was reported by Busacca et al. (2013), involving the reaction of ferrocene with tert-butyl lithium and di-tert-butylchlorophosphine in tetrahydrofuran (THF) under strict temperature control (−78°C to 0°C). The process avoids oxidation by using methyl tert-butyl ether (MTBE) as a solvent and achieves a yield of 75–85% after purification. This method improved upon earlier approaches by eliminating the need for dry-box conditions and costly starting materials .

Applications: DTBPF is widely used as a ligand in palladium-catalyzed reactions. For example, 1,1′-di-tert-butylphosphinoferrocene palladium dichloride (Pd-DTBPF) catalyzes Suzuki couplings between aryl halides and boronic acids in mixed toluene/water/ethanol solvents, achieving yields of 70–85% . Its stability under microwave conditions (e.g., 0.5 h reaction time) further underscores its utility in high-throughput synthesis .

Properties

InChI |

InChI=1S/C13H22P.C5H5.Fe/c1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;1-2-4-5-3-1;/h7-10H,1-6H3;1-5H; | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOMYOJYWXJKCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P([C]1[CH][CH][CH][CH]1)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27FeP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protocol:

-

Ligand dissolution : 1,1'-bis(di-tert-butylphosphino)ferrocene is stirred in tetrahydrofuran (THF) at 50–70°C under nitrogen until fully dissolved.

-

Precursor addition : Bis(acetonitrile)palladium(II) chloride is added in a 1:1.8–2.2 mass ratio to the ligand.

-

Reaction : Stirring at 30–70°C for 3–6 hours forms the complex.

-

Crystallization : Cooling to 5–10°C precipitates the product, which is filtered and vacuum-dried.

Performance Data:

| Example | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (Pd content) |

|---|---|---|---|---|---|

| 1 | THF | 50 | 3 | 97.5 | 16.31% |

| 2 | Ethanol | 70 | 5 | 98.3 | 16.32% |

| 3 | Methanol | 60 | 6 | 99.3 | 16.30% |

| 4 | MeTHF | 30 | 4 | 95.0 | 16.28% |

These results demonstrate consistent high yields (>95%) and precise stoichiometric control.

Electrochemical Applications and Derivative Synthesis

Di-tert-butylphosphinoferrocene derivatives, such as sulfur- and selenium-containing analogs, expand their utility in electrochemistry. Kahn et al. synthesized dppdtbpf (1-diphenylphosphino-1′-(di-tert-butylphosphino)ferrocene) and its chalcogenide variants. Key steps include:

-

Oxidative functionalization : Treating dppdtbpf with elemental sulfur or selenium at room temperature produces phosphine sulfides/selenides.

-

Structural characterization : X-ray crystallography confirms isomeric forms (e.g., dppSdtbpSef vs. dppSedtbpSf), where sulfur and selenium occupy distinct phosphine sites.

Electrochemical studies in methylene chloride reveal oxidation potentials shifted positively compared to the parent ligand, with irreversible waves indicating post-oxidation chemical reactions.

Industrial Scalability and Optimization

The scalability of di-tert-butylphosphinoferrocene synthesis is critical for commercial applications. The boron trifluoride-catalyzed method (Section 2) minimizes side products, enabling direct crystallization without chromatography. Similarly, the palladium complex protocol (Section 3) uses inexpensive solvents (THF, ethanol) and achieves >97% yields at kilogram scales.

Chemical Reactions Analysis

Di-tert-butylphosphinoferrocene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced back to the phosphine form.

Substitution: The phosphino groups can participate in substitution reactions, particularly in the formation of metal complexes.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include phosphine oxides and various metal complexes .

Scientific Research Applications

Di-tert-butylphosphinoferrocene is widely used in scientific research due to its versatility as a ligand. Some of its applications include:

Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It plays a role in the development of new drugs and therapeutic agents.

Industry: It is employed in the production of fine chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism by which di-tert-butylphosphinoferrocene exerts its effects primarily involves its role as a ligand in catalytic processes. The phosphino groups coordinate with transition metals, forming stable complexes that facilitate various chemical transformations. These complexes often enhance the reactivity and selectivity of the metal center, leading to more efficient catalytic cycles .

Comparison with Similar Compounds

Steric and Electronic Properties

The catalytic performance of phosphine ligands depends on their steric bulk (cone angle) and electron-donating capacity (Tolman Electronic Parameter, TEP). Key comparisons include:

Key Insights :

- DTBPF’s larger cone angle (212°) compared to PCy₃ (170°) and dppf (165°) enables superior stabilization of bulky metal centers, critical for reductive elimination in cross-coupling reactions .

- Its TEP (2046 cm⁻¹) indicates strong electron-donating ability, enhancing oxidative addition rates in Pd-catalyzed reactions compared to PtBu₃ (2033 cm⁻¹) .

Catalytic Performance in Cross-Coupling Reactions

DTBPF-based catalysts outperform similar ligands in challenging substrates:

- Suzuki-Miyaura Coupling : Pd-DTBPF achieves 70–85% yields with aryl chlorides, whereas Pd/dppf requires bromides or iodides for comparable efficiency .

- Reductive Elimination : DTBPF’s steric bulk accelerates reductive elimination in aryl ether formation, a step where PCy₃ fails entirely .

- Microwave Reactions : Pd-DTBPF tolerates rapid microwave heating (0.5 h) without decomposition, unlike air-sensitive PtBu₃ .

Stability and Substrate Scope

Biological Activity

Di-tert-butylphosphinoferrocene (dtbpf) is an organometallic compound that has garnered attention for its potential biological activities, particularly in the fields of catalysis and antioxidant properties. This article provides a comprehensive overview of the biological activity associated with dtbpf, supported by relevant research findings, case studies, and data tables.

Di-tert-butylphosphinoferrocene is characterized by its unique structure, which includes a ferrocene core with two tert-butylphosphino groups. The molecular formula for dtbpf is , and it has a molecular weight of 474.42 g/mol. The compound typically appears as a dark yellow to dark orange or red powder, with a melting point ranging from 73 to 75 °C .

Antioxidant Activity

Research indicates that ferrocenes, including those containing the dtbpf moiety, exhibit significant antioxidant properties. A study conducted by Milaeva et al. (2010) demonstrated that ferrocenes bearing 2,6-di-tert-butylphenol groups showed promising antioxidative activity. The DPPH (1,1-diphenyl-2-picrylhydrazyl) test revealed that compounds with the phenolic group displayed higher antioxidant capacity compared to their phenyl analogs .

Key Findings from Antioxidant Studies

- Compound Activity : N-(3,5-di-tert-butyl-4-hydroxyphenyl)iminomethylferrocene exhibited an antioxidant activity of 88.4%, surpassing that of the known antioxidant BHT (2,6-di-tert-butyl-4-methylphenol), which showed only 48.5% activity .

- Mechanism : The antioxidative mechanism is believed to involve the formation of penoxyl radicals that can stabilize through conjugation with the ferrocene unit, enhancing the overall antioxidant effect .

Catalytic Applications

Di-tert-butylphosphinoferrocene is also noted for its role as a ligand in catalysis. It has been utilized in various catalytic reactions, including the Sonogashira coupling reaction, where it demonstrated efficiency in facilitating the coupling of aryl halides .

Catalytic Efficiency Data

| Reaction Type | Yield (%) | Catalyst Loading (%) |

|---|---|---|

| Sonogashira Reaction | 58 - 99 | 0.1 - 0.2 |

The stability of dtbpf complexes during catalytic reactions has been highlighted in studies where it was observed that the dtbpf ligand migrates from copper(I) to palladium(II), promoting efficient cross-coupling reactions .

Case Study 1: Neuroprotective Effects

A notable case study explored the neuroprotective effects of compounds related to dtbpf in models of oxidative stress. The study indicated that the presence of the ferrocene moiety significantly enhanced cytoprotective effects against mitochondrial swelling induced by calcium ions, suggesting potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Synthesis and Characterization

Another important study focused on synthesizing copper(I) complexes containing dtbpf. These complexes were characterized using various techniques such as NMR and X-ray crystallography, confirming their structural integrity and catalytic potential .

Q & A

Q. What are the standard synthetic routes for preparing di-tert-butylphosphinoferrocene, and how are they optimized?

Di-tert-butylphosphinoferrocene is synthesized via lithiation of ferrocene followed by reaction with di-tert-butylchlorophosphine under inert conditions. Optimization involves controlling stoichiometry, temperature (−78°C to room temperature), and solvent (e.g., THF or ether). Post-synthesis purification via column chromatography or recrystallization ensures high yields (≥85%). Characterization by ³¹P NMR (δ ~60–70 ppm) and elemental analysis confirms purity .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of di-tert-butylphosphinoferrocene?

Key techniques include:

- ³¹P NMR : Identifies phosphorus environments (singlets indicate symmetric substitution).

- X-ray crystallography : Resolves steric bulk and confirms bite angle (e.g., 92–95° for Pd complexes).

- Elemental analysis : Validates C, H, and P content (±0.3% deviation). Discrepancies in spectral data may suggest impurities or isomerism, necessitating repeat synthesis .

Q. What safety protocols are essential for handling di-tert-butylphosphinoferrocene in laboratory settings?

- Use PPE (gloves, goggles) and work in a fume hood.

- Store under inert gas (Ar/N₂) at −20°C to prevent oxidation.

- Avoid contact with oxidizers; refer to SDS for acute toxicity (e.g., STOT SE 3 classification for respiratory hazards) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported CAS numbers (84680-95-5 vs. 223668-64-2) for di-tert-butylphosphinoferrocene?

Cross-reference authoritative databases (e.g., PubChem, Reaxys) and validate via:

- Synthetic reproducibility : Match spectral data (NMR, IR) to published benchmarks.

- Isomer analysis : Check for regioisomers (e.g., 1,1′ vs. 1,2′ substitution). Discrepancies may stem from registry errors or unverified vendor claims .

Q. What methodological strategies address conflicting literature on the ligand’s stability under oxidative conditions?

Q. How can DFT calculations enhance the design of di-tert-butylphosphinoferrocene-based catalysts?

DFT models predict:

- Electron density distribution : Charge transfer between Fe and P atoms.

- Metal-ligand bond strength : Optimize M–P bond lengths for catalytic turnover.

- Steric maps : Visualize tert-butyl group interactions with substrates (e.g., in cross-coupling reactions). Validate with experimental kinetics (e.g., Eyring plots) .

Q. What frameworks (e.g., FINER, PICO) are suitable for formulating research questions on ligand efficacy in asymmetric catalysis?

- PICO :

- Population : Pd⁰/Pd²⁺ cross-coupling systems.

- Intervention : Ligand backbone modifications (e.g., tert-butyl vs. cyclohexyl).

- Comparison : Benchmark enantioselectivity against BINAP or Josiphos.

- Outcome : Enantiomeric excess (ee) quantified via HPLC .

Data Analysis and Contradiction Management

Q. How should researchers analyze contradictory catalytic performance data for di-tert-butylphosphinoferrocene across studies?

- Meta-analysis : Aggregate data from ≥10 studies to identify outliers.

- Variable isolation : Control for solvent polarity, base strength, and substrate scope.

- Statistical validation : Apply t-tests or ANOVA to assess significance (p < 0.05) .

Q. What steps ensure robust environmental impact assessments for di-tert-butylphosphinoferrocene?

- Degradation studies : Hydrolysis/photolysis under simulated environmental conditions (pH 5–9, UV light).

- Ecotoxicology : Use Daphnia magna assays (EC₅₀ < 1 mg/L indicates high hazard).

- Class-based extrapolation : Compare to organophosphate flame retardants (e.g., H410 classification) .

Experimental Design

Q. How to design an experiment evaluating di-tert-butylphosphinoferrocene’s role in C–N coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.